molecular formula C12H15ClO B3010450 (4-Chlorophenyl)(cyclopentyl)methanol CAS No. 2205-00-7

(4-Chlorophenyl)(cyclopentyl)methanol

Cat. No. B3010450
CAS RN: 2205-00-7
M. Wt: 210.7
InChI Key: HWRWIKFVWLEGKK-UHFFFAOYSA-N
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Description

“(4-Chlorophenyl)(cyclopentyl)methanol” is a chemical compound with the molecular formula C12H15ClO . It is used in research and has a molecular weight of 210.702 .


Synthesis Analysis

The synthesis of similar compounds, such as cyclopentanol, has been studied. Cyclopentanol can be prepared from cyclopentene by two steps: an initial addition-esterification reaction of cyclopentene with acetic acid and the subsequent transesterification reaction with methanol .


Molecular Structure Analysis

The molecular structure of “(4-Chlorophenyl)(cyclopentyl)methanol” consists of a cyclopentyl group attached to a methanol group, and a chlorophenyl group .


Chemical Reactions Analysis

The synthesis of cyclopentanol from cyclopentene involves two steps: an initial addition-esterification reaction of cyclopentene with acetic acid and the subsequent transesterification reaction with methanol . Both reactions are exothermic .


Physical And Chemical Properties Analysis

“(4-Chlorophenyl)(cyclopentyl)methanol” has a molecular weight of 210.702 . The optimal conditions for the addition-esterification reaction are a temperature range from 333.15 to 353.15 K, and molar ratios of acetic acid to cyclopentene in the range from 2:1 to 3:1 .

Future Directions

The synthesis of cyclopentanol from cyclopentene shows promise for the production of important chemical intermediates. Future development of high efficient, stable, and economical catalysts will be highly desired .

properties

IUPAC Name

(4-chlorophenyl)-cyclopentylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO/c13-11-7-5-10(6-8-11)12(14)9-3-1-2-4-9/h5-9,12,14H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWRWIKFVWLEGKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chlorophenyl)(cyclopentyl)methanol

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